molecular formula C10H7F3N2O2 B3001542 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide CAS No. 861210-83-5

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide

Cat. No.: B3001542
CAS No.: 861210-83-5
M. Wt: 244.173
InChI Key: FLIQZGVSOUVTHP-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzoxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of novel therapeutic agents due to their wide range of biological activities . The compound features a benzoxazole core, a nitrogen and oxygen-containing bicyclic aromatic system, which is substituted at the 2-position with a methyl group and at the 6-position with a 2,2,2-trifluoroacetamide moiety. This structure is analogous to other researched acetamide derivatives, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which have been synthesized and evaluated for various biological activities including urease inhibition . The presence of the trifluoroacetyl group can enhance the compound's metabolic stability and influence its binding affinity to biological targets, making it a valuable probe in biochemical studies . Researchers utilize this and related benzoxazole/benzothiazole derivatives as key intermediates in Suzuki cross-coupling reactions and other catalytic processes to generate structurally diverse libraries for high-throughput screening . Its primary research applications include serving as a building block for the synthesis of more complex molecules, particularly in the exploration of tricyclic PI3K inhibitor compounds and other targeted cancer therapies . The benzoxazole pharmacophore is known to mimic naturally occurring nucleotides, allowing its derivatives to interact with various enzymes and receptors, such as kinase targets and DNA, through hydrogen bonding, pi-pi stacking, and hydrophobic interactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-14-7-3-2-6(4-8(7)17-5)15-9(16)10(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQZGVSOUVTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide typically involves the reaction of 2-methyl-1,3-benzoxazole with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methyl-1,3-benzoxazole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • Antimicrobial Activity : Compounds containing benzoxazole derivatives have shown significant antimicrobial properties. Research indicates that derivatives of benzoxazole can act against various bacterial strains and fungi .
  • Anticancer Properties : Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide could be explored for anticancer drug development .
  • Neuroprotective Effects : The trifluoromethyl group is known to enhance the bioactivity of compounds targeting neurological disorders. This compound may hold promise for treating neurodegenerative diseases .

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemicals:

  • Pesticidal Activity : Fluorinated compounds often exhibit increased potency as pesticides. Research into similar benzoxazole derivatives has shown efficacy against pests and diseases affecting crops .
  • Herbicidal Applications : The stability of the trifluoromethyl group could enhance the herbicidal properties of formulations containing this compound.

Materials Science

The incorporation of this compound into polymer matrices could lead to the development of advanced materials:

  • Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as chemical resistance and thermal stability to polymers .
  • Nanocomposites : Research into nanocomposites utilizing fluorinated compounds shows potential for applications in electronics and coatings due to their enhanced mechanical properties.

Case Studies

Several studies provide insights into the applications of benzoxazole derivatives and fluorinated compounds:

StudyFocusFindings
Clerici et al. (2007)Antimicrobial ActivityIdentified antimicrobial properties of benzoxazole derivatives against various pathogens .
Vicini et al. (2009)Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines using similar benzothiazole derivatives .
Pattan et al. (2002)Pesticidal EfficacyFound significant effectiveness of fluorinated compounds in pest control applications .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzothiazole Derivatives
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ():
    • Core : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle).
    • Substituents : Features a 2-methoxyphenylacetyl group and a trifluoromethyl group on the benzothiazole.
    • Synthesis : Microwave-assisted reaction (150°C, 5 min) yields 54% after purification .
    • Impact : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter binding affinity and solubility.
Benzofuran Derivatives
  • 2-(6-Methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide ():
    • Core : Benzofuran (oxygen-containing fused ring with a furan moiety).
    • Substituents : Trifluoromethyl group on the phenyl ring instead of the heterocycle.
    • Impact : The benzofuran’s electron-rich furan ring may enhance π-stacking but reduce metabolic stability compared to benzoxazole .
Thiazole Derivatives
  • 2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide ():
    • Core : Thiazole linked to a pyridinyl group.
    • Substituents : Chloro and fluoro groups on the phenyl ring.
    • Impact : Thiazole’s nitrogen and sulfur atoms may facilitate metal coordination, while halogen substituents increase lipophilicity and steric hindrance .

Substituent Variations

Trifluoroacetamide Positioning
  • 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (): Lacks a heterocycle but retains the trifluoroacetamide group. Application: Used as an intermediate in bioactive compound synthesis .
Quinoline-Based Analogs
  • 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide (): Core: Quinoline, a larger aromatic system. Impact: Extended conjugation may improve binding to hydrophobic enzyme pockets but reduce solubility .

Functional Group Comparisons

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Synthesis Yield Reference
Target Compound Benzoxazole 2-methyl, 6-trifluoroacetamide 258.2 (calc.) Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl, 2-methoxyphenylacetyl 394.3 54%
2-(6-Methylbenzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Benzofuran 6-methyl, 2-trifluoromethylphenyl 335.3 Not reported
2,2,2-Trifluoro-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide Indene 3-oxo-dihydroindenyl 243.2 Not reported

Key Research Findings

  • Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, improving metabolic stability compared to non-fluorinated analogs .
  • Heterocycle Influence : Benzoxazole’s oxygen atom provides moderate electronegativity, balancing solubility and aromatic interactions better than benzothiazole (more lipophilic) or benzofuran (more π-electron-rich) .

Biological Activity

2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a fluorinated derivative of benzoxazole that has garnered interest for its potential biological activities. This compound is characterized by its trifluoromethyl group and the benzoxazole moiety, which contribute to its unique chemical properties. Research has indicated that compounds containing benzoxazole structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzoxazole with trifluoroacetic anhydride in the presence of a base such as triethylamine or pyridine. The reaction is conducted under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Starting Materials : 2-methyl-1,3-benzoxazole and trifluoroacetic anhydride.
  • Reaction Conditions : Inert atmosphere (nitrogen or argon), temperature range of 0-25°C.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, studies have reported that some benzoxazole compounds demonstrate selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Compound MIC (µg/ml) Activity
Compound A7.81Active against C. albicans
Compound B15.63Active against B. subtilis
Compound C31.25Moderate activity

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that various benzoxazole derivatives can exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). A structure–activity relationship analysis has revealed that modifications to the benzoxazole structure can enhance cytotoxicity against specific cancer types .

Cell Line IC50 (µM) Effect
MCF-720Significant cytotoxicity
A54915Moderate cytotoxicity
HepG225Low cytotoxicity

Case Studies

  • Antimicrobial Screening : A study screened a series of benzoxazole derivatives for their antimicrobial properties against various pathogens. The results indicated that while many compounds had limited activity against Gram-negative bacteria, several showed promising results against Gram-positive strains .
  • Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The findings demonstrated that certain modifications to the benzoxazole structure could lead to enhanced selectivity for cancer cells over normal cells .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide?

Answer:
Optimizing multi-step syntheses requires systematic approaches. A factorial design of experiments (DoE) is ideal for identifying critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between variables like reaction time (6–12 hrs), temperature (60–100°C), and equivalents of trifluoroacetylating agents. Statistical analysis (ANOVA) of yields and purity metrics helps prioritize conditions. Post-optimization, response surface methodology (RSM) refines conditions for maximum efficiency .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming trifluoromethyl group incorporation (δ -70 to -75 ppm). ¹H/¹³C NMR resolves benzoxazole ring protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%).
  • Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]⁺ expected at m/z 288.06) .

Intermediate: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) often arise from:

  • Assay Conditions: Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines like FDA Bioanalytical Method Validation .
  • Compound Stability: Assess degradation under assay conditions via LC-MS. For example, hydrolytic cleavage of the acetamide group in aqueous buffers may reduce efficacy.
  • Off-Target Effects: Perform counter-screening against related targets (e.g., kinase panels) and validate via siRNA knockdown .

Intermediate: What computational tools are suitable for predicting the reactivity of the trifluoroacetamide group in novel derivatives?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzoxazole ring. B3LYP/6-311+G(d,p) basis sets predict reaction pathways for derivatization (e.g., SNAr at C-6).
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to model reaction kinetics.
  • ICReDD Workflow: Combine quantum chemistry (Gaussian), cheminformatics (RDKit), and experimental data to prioritize derivatives with enhanced binding to target proteins (e.g., COX-2) .

Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic microsomes?

Answer:

  • In Vitro Microsomal Assay: Incubate compound (1–10 µM) with human liver microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 mins.
  • LC-MS/MS Quantification: Use a triple quadrupole MS in MRM mode (transition m/z 288→270 for parent ion). Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method.
  • Metabolite Identification: Employ UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation at C-4 of benzoxazole) .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor intermediate formation (e.g., benzoxazole cyclization).
  • Quality by Design (QbD): Define a design space for critical quality attributes (CQAs) like particle size (laser diffraction) and polymorphic form (PXRD).
  • Reactor Design: Use continuous-flow reactors with residence time distribution (RTD) modeling to minimize side reactions (e.g., over-acylation) .

Advanced: How do structural modifications to the benzoxazole ring affect binding affinity in target proteins?

Answer:

  • SAR Studies: Synthesize analogs with substituents at C-5 (e.g., -Cl, -OCH₃) and evaluate via surface plasmon resonance (SPR). For example, a methoxy group at C-5 increases hydrophobic interactions with kinase ATP pockets (ΔΔG = -2.3 kcal/mol).
  • Co-crystallization: Resolve X-ray structures of the compound bound to the target (e.g., EGFR T790M mutant). Identify hydrogen bonds between the acetamide carbonyl and Lys721.
  • Free Energy Perturbation (FEP): Predict binding affinity changes (ΔΔG) for virtual analogs using Schrödinger’s FEP+ .

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